4-(4-Bromothiophen-2-yl)but-3-en-2-one

Catalog No.
S14080491
CAS No.
M.F
C8H7BrOS
M. Wt
231.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Bromothiophen-2-yl)but-3-en-2-one

Product Name

4-(4-Bromothiophen-2-yl)but-3-en-2-one

IUPAC Name

(E)-4-(4-bromothiophen-2-yl)but-3-en-2-one

Molecular Formula

C8H7BrOS

Molecular Weight

231.11 g/mol

InChI

InChI=1S/C8H7BrOS/c1-6(10)2-3-8-4-7(9)5-11-8/h2-5H,1H3/b3-2+

InChI Key

QCTSATJGUGASHL-NSCUHMNNSA-N

Canonical SMILES

CC(=O)C=CC1=CC(=CS1)Br

Isomeric SMILES

CC(=O)/C=C/C1=CC(=CS1)Br

4-(4-Bromothiophen-2-yl)but-3-en-2-one is an organic compound characterized by the presence of a bromine atom attached to a thiophene ring, which is further connected to a butenone moiety. This compound has the molecular formula C8H7BrOSC_8H_7BrOS and a molecular weight of 231.11 g/mol. The structure features both a bromothiophene and a butenone group, which contribute to its unique chemical reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
  • Reduction: Reduction reactions can convert the carbonyl group into an alcohol.
  • Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
  • Substitution: Nucleophilic substitution reactions generally require a base like potassium carbonate and a solvent such as dimethylformamide.

Major Products Formed

The major products from these reactions include:

  • Oxidation: Sulfoxides or sulfones.
  • Reduction: Alcohol derivatives.
  • Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

The synthesis of 4-(4-Bromothiophen-2-yl)but-3-en-2-one typically involves:

  • Palladium-Catalyzed Coupling Reaction: A common method is the Suzuki coupling reaction, where 4-bromothiophene reacts with a butenone derivative in the presence of a palladium catalyst and a base.
  • Industrial Production: Large-scale synthesis may utilize continuous flow reactors and automated systems to enhance efficiency and yield. Optimized reaction conditions are crucial for achieving high purity.

4-(4-Bromothiophen-2-yl)but-3-en-2-one finds applications across various domains:

  • Organic Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.
  • Biology and Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
  • Industry: Utilized in producing advanced materials, such as organic semiconductors and photovoltaic devices.

Studies on 4-(4-Bromothiophen-2-yl)but-3-en-2-one focus on its reactivity with biological molecules and synthetic intermediates. Understanding its binding affinity with enzymes or receptors can provide insights into its therapeutic potential. Additionally, examining interactions with other small molecules helps elucidate its role in complex chemical environments .

Several compounds share structural similarities with 4-(4-Bromothiophen-2-yl)but-3-en-2-one:

Compound NameStructural FeaturesUniqueness
4-(4-Bromophenyl)but-3-en-2-oneContains a phenyl ring instead of a thiophene ringLacks the sulfur atom, affecting reactivity
3-BromothiopheneSimple thiophene structure without the butenone moietyLess complex, fewer applications
4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazoleMore complex with additional functional groupsGreater structural complexity leads to different properties

Uniqueness

The uniqueness of 4-(4-Bromothiophen-2-yl)but-3-en-2-one lies in its combination of both a bromothiophene and a butenone moiety. This structural feature imparts distinct chemical reactivity that is advantageous for various research and industrial applications, setting it apart from similar compounds.

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Exact Mass

229.94010 g/mol

Monoisotopic Mass

229.94010 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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